molecular formula C22H28O5 B14918209 17beta-Estradiol17-hemisuccinate

17beta-Estradiol17-hemisuccinate

Cat. No.: B14918209
M. Wt: 372.5 g/mol
InChI Key: YJPIDPAGJSWWBE-RTRRFCSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol17-hemisuccinate typically involves the esterification of 17beta-estradiol with succinic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .

Chemical Reactions Analysis

Types of Reactions: 17beta-Estradiol17-hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17beta-Estradiol17-hemisuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17beta-Estradiol17-hemisuccinate involves its binding to estrogen receptors (ERs), specifically ESR1 and ESR2. Upon binding, the compound induces the translocation of these receptors to the cell membrane, leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation results in various cellular responses, including proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness of 17beta-Estradiol17-hemisuccinate: What sets this compound apart is its ability to selectively stain estrogen receptor-rich cells, making it a powerful tool for imaging and diagnostic applications. Additionally, its water solubility enhances its utility in various experimental setups .

Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

4-[[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,19?,22-/m0/s1

InChI Key

YJPIDPAGJSWWBE-RTRRFCSQSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.